Molecular Weight and Formula Differentiation from Des-Methyl Analog
The target compound (C15H23N3O2S, MW 309.43) differs from the des-methyl analog 4-(pyrazin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester (C14H21N3O2S, MW 295.40) by one methylene group (+CH2, ΔMW = 14.03 g/mol) [1]. The presence of the 3-methyl group increases the molecular weight by approximately 4.75% and the carbon count from 14 to 15, representing a measurable difference that alters calculated logP, molar refractivity, and steric bulk around the pyrazine-thioether junction.
| Evidence Dimension | Molecular Weight and Molecular Formula |
|---|---|
| Target Compound Data | C15H23N3O2S, MW 309.43 g/mol |
| Comparator Or Baseline | 4-(Pyrazin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 333985-91-4): C14H21N3O2S, MW 295.40 g/mol |
| Quantified Difference | ΔMW = +14.03 g/mol (+4.75%); ΔMF = +CH2 |
| Conditions | Calculated from molecular formula; sourced from ChemCD database entries for both compounds [1][2] |
Why This Matters
The methyl group is not isosteric with hydrogen; it contributes hydrophobic surface area and can engage in van der Waals contacts within enzyme binding pockets, making direct substitution of the des-methyl analog risky for SAR continuity.
- [1] ChemCD Database, CCD06172376, A Chemtek Inc., 4-(3-Methyl-pyrazin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester, CAS 1353982-19-0, C15H23N3O2S, MW 309.432. View Source
- [2] ChemCD Database, CCD06172366, A Chemtek Inc., 4-(Pyrazin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester, CAS 333985-91-4, C14H21N3O2S, MW 295.405. View Source
